Product packaging for Macrocarpal D(Cat. No.:CAS No. 142647-71-0)

Macrocarpal D

Cat. No.: B242413
CAS No.: 142647-71-0
M. Wt: 472.6 g/mol
InChI Key: VUKIJLQDSQXHDI-UHFFFAOYSA-N
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Description

Macrocarpal D is a sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O6 B242413 Macrocarpal D CAS No. 142647-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trihydroxy-5-[1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKIJLQDSQXHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931568
Record name 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142647-71-0
Record name Macrocarpal D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142647710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Macrocarpal D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Macrocarpal D, a phloroglucinol dialdehyde diterpene derivative with notable antibacterial properties. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Source

This compound was first isolated from the leaves of Eucalyptus macrocarpa, a species of mallet eucalyptus native to southwestern Australia. This discovery was part of a broader investigation into the antibacterial constituents of various Eucalyptus species, which revealed a series of structurally related compounds named macrocarpals. Alongside this compound, other derivatives such as Macrocarpals B, C, E, F, and G were also identified from the same plant source. These compounds belong to a class of phloroglucinol dialdehyde diterpene derivatives.

Physicochemical Properties

This compound is a pale yellowish powder with a melting point of 132-134°C. Its molecular formula has been determined as C28H40O6.

Experimental Protocols

Isolation of this compound from Eucalyptus macrocarpa

The following protocol is based on the methodology described by Yamakoshi et al. (1992).

3.1.1. Extraction

  • Air-dried leaves of Eucalyptus macrocarpa (approximately 2.88 kg) are powdered.

  • The powdered leaves are extracted with 80% acetone at room temperature.

  • The acetone extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation

  • The crude extract is suspended in water and partitioned successively with ethyl acetate.

  • The ethyl acetate fraction, showing the most significant antibacterial activity, is selected for further purification.

  • The active fraction is washed with hexane to remove nonpolar constituents, resulting in a crude paste.

3.1.3. Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Separation):

    • The crude paste is applied to a silica gel column.

    • The column is eluted with a chloroform-methanol solvent system with increasing polarity.

    • Fractions are collected and monitored for antibacterial activity.

  • Sephadex LH-20 Column Chromatography:

    • Active fractions from the silica gel column are further purified on a Sephadex LH-20 column.

    • Methanol is used as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC):

    • The active fractions from the Sephadex column are subjected to reversed-phase HPLC.

    • A methanol-acetic acid-water solvent system is employed for elution.

    • This final purification step yields pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using a standard two-fold serial dilution method.

  • A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared.

  • Two-fold serial dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., 10^5 CFU/mL).

  • Positive (medium with bacteria, no compound) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data

The antibacterial activity of this compound against several Gram-positive bacteria is summarized in the table below. The compound has not shown significant activity against Gram-negative bacteria, yeast, or fungi.

Test OrganismStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilisPCI 2190.8
Staphylococcus aureusFDA 209P1.6
Micrococcus luteusIFO 33330.8
Corynebacterium diphtheriae0.4
Mycobacterium smegmatisATCC 6071.6

Data sourced from Yamakoshi et al., 1992.

Mechanism of Action and Signaling Pathways

The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, studies on related macrocarpals and other phloroglucinol derivatives suggest potential targets and pathways. Macrocarpals have been shown to inhibit bacterial enzymes and interfere with cell adhesion processes in periodontopathic bacteria. One proposed mechanism for some macrocarpals is the inhibition of the enzyme glucosyltransferase, which is involved in the synthesis of extracellular polysaccharides that are crucial for biofilm formation and adhesion.

While a specific signaling pathway for this compound is not yet described in the literature, a hypothetical pathway based on the known activities of related compounds is presented below. This diagram illustrates the potential disruption of key bacterial processes by this compound.

MacrocarpalD_Mechanism cluster_bacterium Bacterial Cell MacrocarpalD This compound CellSurface Cell Surface Adhesion Proteins MacrocarpalD->CellSurface Inhibition of Adhesion Glucosyltransferase Glucosyltransferase (Gtf) MacrocarpalD->Glucosyltransferase Potential Inhibition CellGrowth Bacterial Growth & Proliferation MacrocarpalD->CellGrowth Inhibition BiofilmFormation Biofilm Formation CellSurface->BiofilmFormation ExtracellularPolysaccharides Extracellular Polysaccharides (EPS) Glucosyltransferase->ExtracellularPolysaccharides Synthesis ExtracellularPolysaccharides->BiofilmFormation BiofilmFormation->CellGrowth

Caption: Proposed antibacterial mechanism of this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of this compound from Eucalyptus macrocarpa.

Isolation_Workflow start Powdered Eucalyptus macrocarpa Leaves extraction 80% Acetone Extraction start->extraction fractionation Ethyl Acetate Fractionation extraction->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc end Pure this compound hplc->end

Caption: Workflow for the isolation of this compound.

The Biological Activity of Macrocarpal D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa.[1][2] As a member of the macrocarpal family of natural products, it has garnered interest for its potential therapeutic applications, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial properties. It includes available quantitative data, detailed experimental protocols for assessing its activity, and a hypothesized mechanism of action based on current research on related compounds.

Antibacterial Activity of this compound

This compound has demonstrated potent antibacterial activity, primarily against Gram-positive bacteria.[1][3] It has not been observed to exhibit activity against Gram-negative bacteria, yeast, or fungi.[1] The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Data Presentation: Quantitative Antibacterial Activity

The following table summarizes the MIC values of this compound against several Gram-positive bacteria.

Bacterial StrainATCC NumberMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusFAD209P1.56[3]
Micrococcus luteusATCC93411.56[3]
Bacillus subtilisPCI2190.78[3]
Mycobacterium smegmatisATCC6071.56[3]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the biological activity of this compound.

Experimental Workflow for Assessing Antibacterial Activity

G cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 Mechanism of Action Studies prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_compound->serial_dilution prep_bacteria Culture Bacterial Strains adjust_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_bacteria->adjust_inoculum inoculate Inoculate Wells with Bacterial Suspension adjust_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_results ros_assay ROS Production Assay read_results->ros_assay membrane_assay Membrane Permeability Assay read_results->membrane_assay

Caption: Workflow for evaluating the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4]

  • Materials:

    • This compound

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Bacterial Inoculum Preparation: Culture the test bacteria in MHB overnight at 37°C. Dilute the culture with fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Bacterial Membrane Permeability Assay

This assay assesses whether this compound damages the bacterial cell membrane, leading to increased permeability. The N-Phenyl-1-naphthylamine (NPN) uptake assay is a common method.[5][6]

  • Materials:

    • This compound

    • Bacterial strains

    • Phosphate-buffered saline (PBS)

    • N-Phenyl-1-naphthylamine (NPN)

    • Fluorometer

  • Procedure:

    • Bacterial Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and resuspend in PBS.

    • NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.

    • Treatment: Add varying concentrations of this compound to the bacterial suspension containing NPN.

    • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively. An increase in fluorescence indicates NPN uptake due to membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

This assay determines if this compound induces the production of reactive oxygen species within bacterial cells, which can lead to oxidative stress and cell death.[7][8]

  • Materials:

    • This compound

    • Bacterial strains

    • 2',7'-Dichlorofluorescein diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

    • Fluorometer or flow cytometer

  • Procedure:

    • Bacterial Preparation: Grow bacteria to the mid-log phase, harvest, and resuspend in PBS.

    • Loading with DCFH-DA: Incubate the bacterial suspension with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

    • Treatment: Treat the bacterial cells with different concentrations of this compound.

    • ROS Detection: If ROS are present, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or a flow cytometer. An increase in fluorescence is indicative of ROS production.

Hypothesized Mechanism of Action and Signaling Pathway

While the specific signaling pathways for this compound's antibacterial activity have not been fully elucidated, research on the closely related Macrocarpal C provides a plausible model.[9] The proposed mechanism involves a multi-pronged attack on the bacterial cell.

G macrocarpal_d This compound cell_membrane Bacterial Cell Membrane macrocarpal_d->cell_membrane Interacts with ros_production Increased Intracellular ROS Production macrocarpal_d->ros_production Induces membrane_damage Membrane Damage & Increased Permeability cell_membrane->membrane_damage cell_death Bacterial Cell Death membrane_damage->cell_death oxidative_stress Oxidative Stress ros_production->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage dna_damage->cell_death

Caption: Hypothesized mechanism of antibacterial action for this compound.

Based on this model, this compound is thought to initiate its antibacterial effect by disrupting the integrity of the bacterial cell membrane. This leads to increased permeability and leakage of intracellular components. Concurrently, or as a consequence, this compound may induce the production of reactive oxygen species (ROS) within the bacterial cell. The accumulation of ROS results in oxidative stress, which can damage cellular macromolecules, including DNA. The combined effects of membrane damage and DNA damage ultimately lead to bacterial cell death. An older hypothesis also suggests that macrocarpals may act by inhibiting the enzyme glucosyltransferase, which is involved in cell wall synthesis in some bacteria.[10]

Conclusion

This compound is a promising natural product with potent antibacterial activity against a range of Gram-positive bacteria. The available quantitative data underscores its potential for further investigation as a lead compound in drug development. The experimental protocols provided in this guide offer a framework for the continued study of this compound and other related compounds. While its precise mechanism of action requires further elucidation, current evidence points towards a multi-target approach involving the disruption of the cell membrane and the induction of oxidative stress. Future research should focus on validating this hypothesized pathway and exploring the potential for synergistic effects with existing antibiotics.

References

A Comprehensive Technical Guide to Macrocarpal D: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Macrocarpal D, a phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus macrocarpa. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, a member of the macrocarpal family of natural products, possesses a complex chemical structure that dictates its physical and biological characteristics. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₂₈H₄₀O₆[1][2]
Molecular Weight 472.61 g/mol [2]
Appearance Slightly yellowish powder[1]
Boiling Point (Predicted) 553.3 ± 50.0 °C[2]
pKa (Predicted) 5.39 ± 0.50[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.

  • ¹H-NMR and ¹³C-NMR: Detailed Nuclear Magnetic Resonance (NMR) data has been instrumental in the structural analysis of this compound and its isomers.[1]

  • Mass Spectrometry (MS): Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) of macrocarpals B-F, including D, shows a pseudo-parent peak at m/z 471, corresponding to a molecular weight of 472.[1] Electrospray Ionization (ESI-MS) in negative ion mode has also been used for the analysis of macrocarpals, with characteristic fragmentation patterns observed.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectra of macrocarpals B-G, including D, are nearly identical and resemble those of euglobals and grandinol, suggesting a common phloroglucinol chromophore.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy has been utilized in the characterization of the macrocarpal series of compounds.[4]

Biological Activity and Mechanism of Action

This compound is recognized as a potent antibacterial agent.[5][6] While detailed studies on the specific signaling pathways modulated by this compound are limited, research on its close analogue, Macrocarpal C, provides significant insights into the potential mechanisms of action.

The antifungal activity of Macrocarpal C against dermatophytes is attributed to a multi-faceted mechanism that includes:

  • Increased Fungal Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane.[7]

  • Induction of Reactive Oxygen Species (ROS) Production: It triggers an increase in intracellular ROS, leading to oxidative stress.[7][8]

  • Apoptosis via DNA Fragmentation: Macrocarpal C induces programmed cell death in fungal cells through the fragmentation of their DNA.[7][8]

Furthermore, Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type-2 diabetes.[9][10] This inhibitory action is thought to be mediated by the aggregation of Macrocarpal C molecules.[9][10]

Based on the known antifungal mechanism of Macrocarpal C, a proposed mechanism of action for the antibacterial activity of this compound is illustrated below.

proposed_moa cluster_cell Bacterial Cell Membrane_Disruption Membrane Disruption ROS_Production ROS Production Membrane_Disruption->ROS_Production DNA_Damage DNA Damage ROS_Production->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Bacterial Cell Death Apoptosis->Cell_Death Macrocarpal_D This compound Macrocarpal_D->Membrane_Disruption

Proposed Antibacterial Mechanism of this compound.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of macrocarpals, including this compound, from Eucalyptus macrocarpa leaves, based on published methods.[1][11]

isolation_workflow start Eucalyptus macrocarpa leaves extraction Extraction with Acetone start->extraction fractionation Fractionation (e.g., with Ethyl Acetate) extraction->fractionation chromatography1 Silica Gel Column Chromatography fractionation->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Reversed-Phase HPLC chromatography2->hplc end Isolated this compound hplc->end

General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered leaves of Eucalyptus macrocarpa are extracted with a suitable solvent, such as acetone.[1]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for instance, with ethyl acetate, to separate compounds based on polarity.[1]

  • Column Chromatography: The active fractions are further purified using a series of column chromatography steps. This typically involves silica gel chromatography followed by Sephadex LH-20 chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved using reversed-phase HPLC.[1]

Assessment of Antibacterial Activity

The antibacterial activity of this compound can be determined using standard microbiological assays.

Methodology:

  • Microorganism Preparation: Cultures of pathogenic bacteria are grown in appropriate broth media to a specific optical density.

  • Minimum Inhibitory Concentration (MIC) Assay: A serial dilution of this compound is prepared in a 96-well microtiter plate. The bacterial suspension is added to each well. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.

  • Data Analysis: The results are compared with positive (standard antibiotic) and negative (solvent) controls.

Conclusion

This compound is a promising natural product with significant antibacterial properties. This guide has summarized its key physical and chemical characteristics, providing a foundation for further research and development. The proposed mechanism of action, based on studies of its close analogues, suggests that this compound may exert its antibacterial effects through a combination of membrane disruption, induction of oxidative stress, and apoptosis. The detailed experimental protocols provided for its isolation and biological evaluation will be valuable for scientists seeking to explore the therapeutic potential of this and related compounds. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action and to advance its potential as a novel antibacterial agent.

References

Macrocarpal D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D is a natural phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa. This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activities with supporting quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Identifiers and Properties

This compound is characterized by the following identifiers and properties, crucial for its identification, procurement, and application in research.

Identifier/PropertyValueReference
CAS Number 142647-71-0[1]
Molecular Formula C₂₈H₄₀O₆[1]
Molecular Weight 472.61 g/mol [1]
SMILES OC1=C(--INVALID-LINK--[C@@]2(C)CC[C@@]3([H])C2=C--INVALID-LINK--CC[C@H]3C)C(O)=C(C=O)C(O)=C1C=O[1]
InChI InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3[2]
Source Leaves of Eucalyptus macrocarpa[1]

Biological Activities

This compound has demonstrated significant potential in several areas of biological research, most notably as an antibacterial agent. Emerging evidence also suggests possible anti-inflammatory and antioxidant activities, consistent with other compounds isolated from Eucalyptus species.

Antibacterial Activity

This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs) against various strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus FAD209P1.56[1]
Micrococcus luteus ATCC93411.56[1]
Bacillus subtilis PCI2l90.78[1]
Mycobacterium smegmatis ATCC6071.56[1]

The primary mechanism of antibacterial action for macrocarpals involves the inhibition of bacterial enzymes, particularly proteinases. Studies on related macrocarpals have shown potent, dose-dependent inhibition of Porphyromonas gingivalis Arg- and Lys-specific proteinases (gingipains), which are key virulence factors in periodontal disease. This inhibition disrupts essential physiological processes and the integrity of the bacterial cell. Furthermore, macrocarpals have been observed to attenuate the binding of P. gingivalis to surfaces, suggesting an additional mechanism that could prevent biofilm formation.

Anti-inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, extracts from Eucalyptus species, rich in macrocarpals and other phenolic compounds, have shown notable activity in these areas. The phloroglucinol core of this compound is a structural motif known to confer antioxidant properties. It is hypothesized that this compound may contribute to the observed anti-inflammatory and antioxidant effects of Eucalyptus extracts by scavenging free radicals and modulating inflammatory pathways. Further research is required to quantify the specific contributions of this compound to these activities.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and for the assessment of its biological activities.

Isolation of this compound from Eucalyptus macrocarpa

The following protocol is a generalized procedure based on methods reported for the isolation of macrocarpals.

  • Extraction:

    • Air-dried and powdered leaves of Eucalyptus macrocarpa are extracted with 80% acetone at room temperature.

    • The acetone extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with ethyl acetate.

    • The ethyl acetate fraction, which typically contains the macrocarpals, is collected and concentrated.

  • Chromatographic Purification:

    • The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

    • Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions showing the presence of compounds with the expected Rf value for this compound are pooled.

    • Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification to obtain pure this compound is performed by reversed-phase High-Performance Liquid Chromatography (HPLC) using a methanol-water-acetic acid mobile phase.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains can be determined using the agar dilution method.

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in molten Mueller-Hinton agar (for non-fastidious bacteria) to achieve the desired final concentrations.

    • Pour the agar-Macrocarpal D mixtures into sterile Petri dishes and allow them to solidify. A control plate containing agar and the solvent (without this compound) should also be prepared.

  • Inoculum Preparation:

    • Culture the test bacteria overnight in an appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate a standardized volume of the bacterial suspension onto the surface of the agar plates containing different concentrations of this compound.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Inhibition of Porphyromonas gingivalis Proteinase Activity

This assay evaluates the ability of this compound to inhibit the activity of gingipains, the key proteinases of P. gingivalis.

  • Enzyme Preparation:

    • Culture P. gingivalis under anaerobic conditions.

    • Prepare a cell-free supernatant containing the secreted gingipains by centrifuging the bacterial culture.

  • Enzyme Inhibition Assay:

    • In a 96-well microtiter plate, add the P. gingivalis supernatant.

    • Add varying concentrations of this compound (dissolved in a suitable solvent) to the wells. Include a control with solvent only.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period.

    • Initiate the reaction by adding a specific fluorogenic substrate for Arg-gingipain (e.g., Boc-Val-Pro-Arg-MCA) or Lys-gingipain (e.g., Z-Phe-Lys-MCA).

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature, its known biological activities suggest potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. Given the potential anti-inflammatory properties of macrocarpals, it is plausible that this compound could exert its effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK MacrocarpalD This compound MacrocarpalD->IKK Inhibits IkB_p50_p65 IκB-p50-p65 (Inactive) IKK->IkB_p50_p65 Phosphorylates IκB IkB IκB NFkB_p50 p50 NFkB_p65 p65 IkB_p50_p65->IkB Degradation of IκB p50_p65 p50-p65 (Active) IkB_p50_p65->p50_p65 DNA DNA p50_p65->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Hypothetical Inhibition of the NF-κB Pathway by this compound.
Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stresses, including oxidative stress and inflammation. As a potential antioxidant, this compound might modulate MAPK signaling to protect cells from damage.

MAPK_Pathway cluster_stimulus Cellular Stress cluster_inhibition Potential Modulation by this compound Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MacrocarpalD This compound MacrocarpalD->ASK1 Modulates MKK MKK3/6 ASK1->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulates

Putative Modulation of the p38 MAPK Pathway by this compound.

Conclusion

This compound is a promising natural product with well-documented antibacterial activity and the potential for broader therapeutic applications, including anti-inflammatory and antioxidant effects. This technical guide provides a foundational resource for researchers, offering key identifiers, quantitative biological data, and detailed experimental protocols. While the precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation, the information presented here serves as a catalyst for future research aimed at fully elucidating its therapeutic potential and advancing its development as a novel pharmaceutical agent.

References

Methodological & Application

Application Note: Structural Confirmation of Macrocarpal D via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D belongs to a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial and potential antiviral properties.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships and for advancing any potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex natural products like this compound.[3][4] This application note provides a detailed overview and experimental protocols for the structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation Strategy

The structural confirmation of this compound relies on a systematic approach that involves the complete assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of through-bond and through-space correlations. This is achieved by employing a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect SpectroscopY (NOESY).[5][6]

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, compiled from spectroscopic data of closely related macrocarpals.[1] Chemical shifts (δ) are reported in parts per million (ppm).

PositionδC (ppm)δH (ppm, Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
Phloroglucinol Moiety
1'193.810.07 (s)C-2', C-3', C-5'H-2'
2'193.810.07 (s)C-1', C-4', C-6'H-1'
3'172.2---
4'172.1---
5'171.0---
6'154.2---
7'123.45.64 (s)C-5', C-6', C-8'H-22
8'110.4---
9'107.4---
Diterpene Moiety
159.01.96 (m)C-2, C-10, C-11H-2, H-10
227.90.49 (m)C-1, C-3, C-4H-1, H-3
342.83.25 (m)C-2, C-4, C-5H-2, H-4
437.52.32 (m), 1.26 (m)C-3, C-5, C-12H-3, H-5
550.91.13 (m)C-4, C-6, C-10H-4, H-6
622.11.07 (m), 0.91 (m)C-5, C-7H-5, H-7
745.91.61 (m), 1.43 (m)C-6, C-8, C-9H-6, H-8
825.81.51 (m)C-7, C-9, C-10H-7, H-9
941.51.26 (m), 0.91 (m)C-8, C-10, C-11H-8, H-10
1059.01.96 (m)C-1, C-5, C-9, C-11H-1, H-5, H-9
1131.5---
1250.91.13 (m)C-4, C-11, C-13, C-14H-4, H-13, H-14
1329.0---
1429.01.13 (m)C-12, C-13, C-15H-12, H-15
1541.51.26 (m), 0.91 (m)C-14, C-16H-14, H-16
1637.52.32 (m), 1.26 (m)C-15, C-17H-15, H-17
1731.50.56 (m)C-16, C-18, C-20H-16, H-18, H-20
1827.9---
1929.01.13 (m)C-18, C-20H-18, H-20
2027.90.49 (m)C-17, C-19, C-21H-17, H-19, H-21
2125.81.51 (m)C-20, C-22H-20, H-22
22123.45.64 (s)C-7', C-21, C-23H-7', H-21, H-23
2331.50.56 (m)C-22, C-24, C-25H-22, H-24, H-25
2422.11.07 (m), 0.91 (m)C-23, C-25, C-26H-23, H-25, H-26
2545.91.61 (m), 1.43 (m)C-24, C-26H-24, H-26
2622.1---
2725.8---
2816.4---

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional but Recommended for NOESY): For high-quality NOESY spectra, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR

  • Purpose: To determine the proton chemical shifts, multiplicities (splitting patterns), and integration (number of protons).

  • Typical Parameters:

    • Pulse Program: zg30 or zg

    • Spectral Width (SW): 12-15 ppm

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1-2 s

2. 1D ¹³C NMR & DEPT

  • Purpose: To identify the chemical shifts of all carbon atoms and to determine the multiplicity of each carbon (C, CH, CH₂, CH₃) using DEPT-135 and DEPT-90 experiments.

  • Typical Parameters:

    • Pulse Program: zgpg30 (¹³C), dept135, dept90

    • Spectral Width (SW): 200-220 ppm

    • Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2 s

3. 2D COSY (¹H-¹H Correlation SpectroscopY)

  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (geminal and vicinal couplings). This helps to establish spin systems within the molecule.[7][8]

  • Typical Parameters:

    • Pulse Program: cosygpppqf

    • Spectral Width (SW) in F1 and F2: 12-15 ppm

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 2-4 per increment

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This is crucial for assigning carbon signals based on their attached proton's chemical shift.[9][10]

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.2

    • Spectral Width (SW) in F2 (¹H): 12-15 ppm

    • Spectral Width (SW) in F1 (¹³C): 160-180 ppm

    • Number of Increments (TD in F1): 256

    • Number of Scans (NS): 2-8 per increment

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This experiment is vital for connecting the spin systems established by COSY and for identifying quaternary carbons.[7][10]

  • Typical Parameters:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (SW) in F2 (¹H): 12-15 ppm

    • Spectral Width (SW) in F1 (¹³C): 200-220 ppm

    • Number of Increments (TD in F1): 512

    • Number of Scans (NS): 8-16 per increment

    • Long-range coupling delay optimized for ~8 Hz.

6. 2D NOESY (Nuclear Overhauser Effect SpectroscopY)

  • Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity. This is essential for determining the relative stereochemistry and conformation of the molecule.[11][12]

  • Typical Parameters:

    • Pulse Program: noesygpph

    • Spectral Width (SW) in F1 and F2: 12-15 ppm

    • Number of Increments (TD in F1): 256-512

    • Number of Scans (NS): 8-16 per increment

    • Mixing Time (d8): 300-800 ms (should be optimized).[13]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Filtration->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Assign_Protons Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) Assign_Carbons Assign ¹³C Signals (HSQC, DEPT) Assign_Protons->Assign_Carbons Build_Fragments Build Spin Systems (COSY) Assign_Protons->Build_Fragments Connect_Fragments Connect Fragments (HMBC) Assign_Carbons->Connect_Fragments Build_Fragments->Connect_Fragments Stereochemistry Determine Stereochemistry (NOESY) Connect_Fragments->Stereochemistry Final_Structure Structural Confirmation of this compound Stereochemistry->Final_Structure

Caption: Experimental workflow for the structural confirmation of this compound using NMR.

logical_relationships cluster_experiments NMR Experiments cluster_information Structural Information cluster_elucidation Structural Elucidation Steps COSY COSY H_H_Connectivity ¹H-¹H Connectivity (Through-bond) COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity ¹H-¹³C Direct Connectivity (One-bond) HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity ¹H-¹³C Long-Range Connectivity (2-4 bonds) HMBC->Long_Range_Connectivity NOESY NOESY Spatial_Proximity ¹H-¹H Spatial Proximity (Through-space) NOESY->Spatial_Proximity Spin_Systems Identify Spin Systems H_H_Connectivity->Spin_Systems Assign_Backbone Assign Carbon Backbone C_H_Connectivity->Assign_Backbone Connect_Substructures Connect Substructures & Quaternary Carbons Long_Range_Connectivity->Connect_Substructures Determine_Stereochem Determine Relative Stereochemistry Spatial_Proximity->Determine_Stereochem Final_Structure Final Structure of This compound Spin_Systems->Final_Structure Assign_Backbone->Final_Structure Connect_Substructures->Final_Structure Determine_Stereochem->Final_Structure

Caption: Logical relationships in NMR-based structural elucidation of this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By systematically applying the experiments outlined in this application note, researchers can confidently determine the planar structure and relative stereochemistry of this and related complex natural products. This detailed structural information is a critical prerequisite for further research into the biological activities and therapeutic potential of the macrocarpal family of compounds.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Macrocarpal D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal D, a phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus macrocarpa, has demonstrated significant potential as a potent antibacterial agent.[1][2] Like other macrocarpals, it is particularly effective against Gram-positive bacteria, including common pathogens such as Staphylococcus aureus and Bacillus subtilis.[3] These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial susceptibility of this compound, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The antibacterial efficacy of this compound and its related compounds can be quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the reported MIC values for various macrocarpals against selected Gram-positive bacteria.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Macrocarpals (B-G)Staphylococcus aureus0.78 - 3.13[3]
Macrocarpals (B-G)Bacillus subtilis0.78 - 3.13[3]
Macrocarpals (B-G)Micrococcus luteus0.78 - 3.13[3]
Macrocarpals (B-G)Mycobacterium smegmatis0.78 - 3.13[3]
Macrocarpal AStaphylococcus aureus FDA209P0.4[4][5]
Macrocarpal ABacillus subtilis PCI219< 0.2[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing of natural products.

Protocol 1: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of this compound.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Positive control (e.g., vancomycin disk)

  • Negative control (solvent-loaded disk)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface. Gently press the disks to ensure complete contact. Also, apply positive and negative control disks.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB)

  • Sterile saline solution

  • McFarland 0.5 turbidity standard

  • Positive control (e.g., vancomycin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in Protocol 1 and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions and control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that kills the bacteria.

Materials:

  • Results from the MIC assay (Protocol 2)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, indicating a bactericidal effect.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, the known antibacterial mechanisms of related natural products suggest several potential pathways of action. These include the disruption of the bacterial cell wall, inhibition of essential enzymes, and interference with key cellular processes. For instance, macrocarpals have been observed to inhibit bacterial proteinases.[6]

experimental_workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies Disk_Diffusion Agar Disk Diffusion MIC Broth Microdilution (MIC) Disk_Diffusion->MIC Proceed if active MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determine bactericidal effect Cell_Wall Cell Wall Integrity Assay MIC->Cell_Wall Protein_Synth Protein Synthesis Inhibition Assay MIC->Protein_Synth DNA_Synth DNA Replication/Synthesis Assay MIC->DNA_Synth Macrocarpal_D This compound Macrocarpal_D->Disk_Diffusion Qualitative Assessment bacterial_signaling_pathways cluster_macrocarpal This compound cluster_targets Potential Bacterial Targets Macrocarpal_D This compound Cell_Wall Cell Wall Synthesis Macrocarpal_D->Cell_Wall Inhibition Protein_Synth Protein Synthesis (Ribosomes) Macrocarpal_D->Protein_Synth Inhibition DNA_Rep DNA Replication (DNA Polymerase, Helicase) Macrocarpal_D->DNA_Rep Inhibition Enzymes Essential Enzymes (e.g., Proteinases) Macrocarpal_D->Enzymes Inhibition Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Leads to Growth_Arrest Growth_Arrest Protein_Synth->Growth_Arrest Leads to DNA_Rep->Growth_Arrest Metabolic_Disruption Metabolic_Disruption Enzymes->Metabolic_Disruption Leads to

References

Macrocarpal D solution preparation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Macrocarpal D

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa.[1][2][3] It is recognized as a potent antibacterial agent, showing activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[3] Structurally similar compounds, known as macrocarpals, have demonstrated a range of biological activities, including antifungal and enzyme-inhibitory effects, suggesting a broad potential for further investigation in drug discovery and development.[4][5]

These application notes provide detailed protocols for the preparation of this compound solutions for laboratory use, along with guidelines for storage and handling.

Physicochemical and Storage Data

Quantitative data regarding the properties and storage of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₈H₄₀O₆ [3]
Molecular Weight 472.6 g/mol Calculated
Appearance White to off-white solid/powder General

| Solubility | Limited data available. Soluble in organic solvents such as DMSO, ethanol, and methanol. |[6] |

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration Source
Solid Powder -20°C Up to 3 years [6]

| In Solvent (Stock Solution) | -80°C | Up to 1 year |[6] |

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and associated solvents.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to final working concentrations.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 1 mL × 472.6 g/mol / 1000 = 4.726 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Solubilization: Add the weighed powder to a sterile vial. Add the corresponding volume of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

G cluster_workflow Workflow: Stock Solution Preparation start Start calc 1. Calculate Mass (e.g., 4.73 mg for 1 mL of 10 mM) start->calc Define Volume & Concentration weigh 2. Weigh this compound Powder calc->weigh add_dmso 3. Add Calculated Volume of DMSO weigh->add_dmso dissolve 4. Vortex Until Completely Dissolved add_dmso->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -80°C aliquot->store end End store->end G cluster_pathway Postulated Mechanism of Action (based on Macrocarpal C) cluster_cell Target Cell (e.g., Bacterium) md This compound membrane Cell Membrane Permeability Increase md->membrane ros Intracellular ROS Production md->ros Induces membrane->ros Disruption damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage apoptosis DNA Fragmentation & Apoptosis-like Death damage->apoptosis

References

Application Note: A Comprehensive Framework for the Bioactivity Screening of Macrocarpal D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal D is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa.[1][2] Like other related compounds found in Eucalyptus species, such as macrocarpal A and C, it belongs to a class of natural products known for a range of biological activities.[3][4][5] Initial studies have identified this compound as a potent antibacterial agent, particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] The broader family of phloroglucinols, of which this compound is a member, has been shown to possess diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[6][7][8][9]

The mechanism of action for many phloroglucinols involves the modulation of key cellular signaling pathways. For instance, some phloroglucinols can inactivate the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling pathways, which are often dysregulated in cancer, thereby inducing apoptosis.[6][7][10] They have also been shown to regulate inflammatory responses by affecting pathways such as AMPK/Nrf2/HO-1.[8]

This application note provides a detailed experimental design for a comprehensive bioactivity screening of this compound. It outlines protocols for assessing its cytotoxicity, anti-inflammatory, antioxidant, and antibacterial properties. The workflow is designed to first establish a safe concentration range through cytotoxicity testing, followed by a panel of assays to elucidate its primary biological functions.

Experimental Workflow and Logic

The screening process is designed as a tiered approach. First, the cytotoxicity of this compound is determined to identify the appropriate concentration range for subsequent bioactivity assays. Based on these results, the compound is then evaluated for specific activities.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity IC50 Determine IC50 & Non-Toxic Conc. Cytotoxicity->IC50 AntiInflammatory Anti-inflammatory Assay (NO Production) IC50->AntiInflammatory Use Non-Toxic Conc. Antioxidant Antioxidant Assay (DPPH Scavenging) IC50->Antioxidant Use Non-Toxic Conc. Antimicrobial Antimicrobial Assay (MIC Determination) IC50->Antimicrobial Analysis Analyze & Summarize Data AntiInflammatory->Analysis Antioxidant->Analysis Antimicrobial->Analysis

Caption: Overall experimental workflow for this compound screening.

I. Cytotoxicity Screening

A primary assessment of cytotoxicity is essential to determine the concentration-dependent effects of this compound on cell viability. This helps establish the therapeutic index and identifies the sub-lethal concentrations required for other bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[11]

Protocol 1: MTT Cytotoxicity Assay

1. Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Human cell line (e.g., HeLa for cervical cancer, RAW 264.7 for macrophage model)[11][12]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-well spectrophotometer

3. Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

II. Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Protocol 2: Nitric Oxide (NO) Inhibition Assay

1. Principle: LPS stimulates RAW 264.7 macrophage cells to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The concentration of NO in the cell culture supernatant can be quantified using the Griess reagent, which measures its stable metabolite, nitrite. A reduction in nitrite levels indicates anti-inflammatory activity.[13]

2. Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • LPS (from E. coli)

  • This compound (at non-toxic concentrations)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

3. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • After incubation, collect 50 µL of the supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

4. Data Analysis: Calculate the percentage of NO inhibition: % NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in Vehicle Control Group)] x 100

III. Antioxidant Activity Screening

As a polyphenolic compound, this compound is likely to possess antioxidant properties.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.[14]

Protocol 3: DPPH Radical Scavenging Assay

1. Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

2. Materials:

  • This compound (dissolved in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplates

3. Procedure:

  • Prepare serial dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • In a 96-well plate, add 100 µL of each this compound dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (methanol only) and a control (DPPH solution + methanol). Use ascorbic acid as a positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

The SC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.

IV. Antimicrobial Activity Screening

Given that this compound is reported to be a potent antibacterial agent, determining its Minimum Inhibitory Concentration (MIC) is a key step.[2]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

1. Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

2. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • This compound (dissolved in DMSO)

  • Standard antibiotic (e.g., ampicillin, as a positive control)

  • Sterile 96-well microplates

3. Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, add 50 µL of nutrient broth to all wells.

  • Add 50 µL of this compound (at 2x the highest desired concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Add 50 µL of the diluted bacterial inoculum to each well.

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound

Cell Line Incubation Time (h) IC₅₀ (µg/mL)
HeLa 24
48
72
RAW 264.7 24
48

| | 72 | |

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

Assay Parameter Concentration (µg/mL) % Inhibition / Scavenging SC₅₀ / IC₅₀ (µg/mL)
NO Inhibition % NO Inhibition 10
25
50
DPPH Scavenging % Scavenging 10
25

| | | 50 | | |

Table 3: Antimicrobial Activity of this compound

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli

| Pseudomonas aeruginosa | |

Potential Signaling Pathway Modulation

Phloroglucinols have been shown to induce apoptosis in cancer cells by targeting key survival pathways.[6][15] One such critical pathway is the PI3K/Akt/mTOR cascade. Inactivation of this pathway by this compound could be a potential mechanism for any observed cytotoxic effects.[7][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MacrocarpalD This compound MacrocarpalD->PI3K Inhibits MacrocarpalD->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Troubleshooting & Optimization

improving yield of Macrocarpal D extraction

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Technical Support Center: Enhancing Macrocarpal D Extraction Yield

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from Eucalyptus species.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

This compound is typically extracted from the leaves of Eucalyptus species. Both conventional and modern extraction techniques can be employed. Maceration is a simple conventional method, while Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques known for their higher efficiency and shorter extraction times.[1][2]

Q2: Which solvents are recommended for this compound extraction?

The choice of solvent is a critical factor. Studies have shown that aqueous ethanol, particularly at a concentration of around 50-56%, is highly effective for extracting phenolic compounds, including macrocarpals, from Eucalyptus leaves.[1] Other polar solvents like methanol and acetone, often in aqueous mixtures, have also been used successfully.[3] Water can also be used as a green solvent, especially in UAE and MAE.[4]

Q3: What are the key parameters influencing the yield of this compound?

Several factors significantly impact the extraction yield:

  • Solvent Concentration: The percentage of ethanol in water has been identified as a major factor influencing the extraction of phenolic compounds.[1]

  • Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.

  • Extraction Time: Optimizing the duration of the extraction is crucial. While longer times can increase yield up to a certain point, prolonged exposure can lead to degradation.

  • Liquid-to-Solid Ratio (LSR): A higher ratio of solvent to plant material generally improves the extraction yield.[3]

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for extraction, but an excessively fine powder can complicate the filtration process.[1]

  • Ultrasonic Power (for UAE): In ultrasound-assisted extraction, the power of the ultrasound waves affects the disruption of plant cells and, consequently, the extraction yield.[1]

Q4: How can I purify this compound from the crude extract?

A multi-step chromatographic approach is typically used for the purification of this compound. This often involves:

  • Initial Fractionation: The crude extract is often partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.[5]

  • Silica Gel Column Chromatography: This is a common method for the initial separation of compounds in the extract.

  • Sephadex LH-20 Column Chromatography: This technique is useful for further purification, particularly for separating phenolic compounds.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the final step to obtain highly pure this compound.[3][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete disruption of plant cell walls.Ensure the plant material is adequately ground. For UAE, optimize the ultrasonic power and sonication time.
Suboptimal extraction solvent.Experiment with different concentrations of aqueous ethanol (e.g., 50%, 70%). Consider using other solvents like aqueous methanol or acetone.
Non-ideal extraction parameters (time, temperature, LSR).Systematically optimize each parameter. A response surface methodology (RSM) can be employed for efficient optimization.
Degradation of this compound during extraction.Avoid excessive temperatures and prolonged extraction times. Protect the extract from light and air to minimize oxidative degradation.
Co-extraction of Impurities Use of a non-selective solvent.A preliminary wash of the plant material with a non-polar solvent like n-hexane can remove chlorophyll and lipids before the main extraction.
Inefficient purification strategy.Employ a multi-step purification process combining different chromatographic techniques (e.g., silica gel, Sephadex LH-20, and RP-HPLC).
Difficulty in Isolating Pure this compound Co-elution of structurally similar compounds.Optimize the mobile phase and gradient conditions in your HPLC method. Consider using a different stationary phase or a combination of chromatographic techniques.
Degradation of the compound during purification.Work at lower temperatures where possible and minimize the exposure of the purified fractions to light and air.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Eucalyptus Species

Extraction MethodPlant MaterialSolventTimeTemperature (°C)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)Reference
ConventionalE. globulus56% Ethanol225 min5092.753.7[1]
UAEE. globulus56% Ethanol90 min50~92.7~53.7[3]
UAEE. robustaWater90 min60163.76.2[1]
MAEE. robustaWater3 minN/A58.419.15[4]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the leaves of the selected Eucalyptus species at 40°C to a constant weight and grind them into a coarse powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonication should be carried out at a frequency of >2 MHz and a power of 250 W for 90 minutes at a controlled temperature of 60°C.[1]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification: Proceed with the purification of this compound from the crude extract using column chromatography and HPLC as described in the FAQ section.

Protocol 2: Maceration for Extraction

  • Sample Preparation: Prepare the dried and powdered Eucalyptus leaves as described in the UAE protocol.[1]

  • Extraction:

    • Place 10 g of the powdered plant material in a sealed container with 200 mL of 70% ethanol.

    • Keep the container at room temperature for 24-72 hours with occasional agitation.[6]

  • Filtration and Concentration: Follow the same filtration and concentration steps as outlined in the UAE protocol.

Mandatory Visualization

experimental_workflow cluster_preparation Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification plant_material Eucalyptus Leaves drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE / Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel / Sephadex) crude_extract->column_chromatography hplc RP-HPLC column_chromatography->hplc final_product Pure this compound hplc->final_product troubleshooting_workflow start Low this compound Yield check_lysis Incomplete Cell Lysis? start->check_lysis optimize_grinding Action: Optimize Grinding & Power (for UAE/MAE) check_lysis->optimize_grinding Yes check_solvent Suboptimal Solvent? check_lysis->check_solvent No optimize_grinding->check_solvent optimize_solvent Action: Test Solvent Ratios (e.g., 50-70% Ethanol) check_solvent->optimize_solvent Yes check_params Suboptimal Parameters? check_solvent->check_params No optimize_solvent->check_params optimize_params Action: Optimize Time, Temp, LSR check_params->optimize_params Yes end Improved Yield check_params->end No optimize_params->end

References

Technical Support Center: Macrocarpal D Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Macrocarpal D.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from Eucalyptus species?

A1: The general strategy involves a multi-step process beginning with solvent extraction of the plant material (e.g., leaves) with acetone or ethanol. This crude extract is then subjected to a series of chromatographic separations to isolate this compound. A typical workflow includes sequential column chromatography over silica gel and Sephadex LH-20, followed by a final polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: What are the typical yields for this compound and related compounds?

A2: The yields of macrocarpals can vary depending on the plant source, extraction method, and purification efficiency. The following table summarizes the yields of various macrocarpals isolated from Eucalyptus macrocarpa in one study.

CompoundYield (mg) from 2880g of leaves
Macrocarpal A252.5
Macrocarpal B51.9
This compound 56.8
Macrocarpal C20.0
Macrocarpal E14.6
Macrocarpal F11.4
Macrocarpal G47.3

Q3: What analytical techniques are used to identify and confirm the purity of this compound?

A3: Purity and structural confirmation of this compound are typically achieved using a combination of spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to assess purity. The chemical structure is elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Extraction: The solvent may not be efficiently extracting the compound from the plant matrix.- Ensure the plant material is finely ground to increase surface area. - Consider increasing the extraction time or performing multiple extraction cycles. - Use a solvent system with appropriate polarity. Acetone and ethanol are commonly used for macrocarpals.
Compound Degradation: this compound, being a phenolic compound, may be susceptible to degradation during purification, especially on acidic silica gel.[1]- Minimize the time the compound spends on the silica gel column.[1] - Consider using deactivated silica gel or an alternative stationary phase like alumina.[1] - Perform purification steps at lower temperatures if possible.
Loss During Solvent Partitioning: If a liquid-liquid extraction step is used, the compound may not fully partition into the desired solvent layer.- Check the pH of the aqueous phase, as this can influence the partitioning of phenolic compounds. - Perform multiple extractions of the aqueous layer to maximize recovery.
Co-elution with Other Compounds: this compound may elute with other closely related macrocarpals, leading to loss during attempts to separate them.- Optimize the chromatographic conditions (solvent gradient, column type) for better resolution. - See "Issue 2: Co-elution of this compound with Structurally Similar Impurities" for more details.

Issue 2: Co-elution of this compound with Structurally Similar Impurities (e.g., Isomers)

Potential Cause Recommended Solution
Insufficient Chromatographic Resolution: The chosen chromatographic system (stationary and mobile phase) may not be adequate to separate structurally similar macrocarpals.- For Silica Gel Chromatography: Use a shallower solvent gradient to improve separation.[2] - For RP-HPLC: Modify the mobile phase composition (e.g., change the organic modifier or add an ion-pairing agent). Adjusting the pH of the mobile phase can also alter selectivity for phenolic compounds. Optimizing the column temperature may also improve resolution.[3]
Overloading the Column: Applying too much sample to the column can lead to broad peaks and poor separation.- Reduce the amount of sample loaded onto the column.[4] - For preparative chromatography, consider using a larger column.
Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for separating the isomers.- For RP-HPLC, screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your specific mixture.

Issue 3: Tailing or Streaking of Peaks During Chromatography

Potential Cause Recommended Solution
Secondary Interactions with Silica Gel: The phenolic hydroxyl groups of this compound can interact strongly with the silanol groups on the surface of silica gel, leading to peak tailing.- Add a small amount of a polar modifier, such as acetic acid or formic acid (0.1-1%), to the mobile phase to suppress these interactions.[4]
Sample Overload: Too much sample can cause peak distortion.- Dilute the sample before loading it onto the column.[4]
Compound Instability on the Stationary Phase: The compound may be degrading during chromatography.- Test the stability of your compound on silica gel using 2D TLC.[5] If it is unstable, consider using a different stationary phase.

Experimental Protocols

Detailed Methodology for this compound Purification

  • Extraction:

    • Air-dried and powdered leaves of the source plant are extracted with 80% acetone at room temperature.

    • The acetone extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with ethyl acetate.

    • The ethyl acetate fraction, typically containing the macrocarpals, is concentrated.

  • Silica Gel Column Chromatography:

    • The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are pooled.

  • Sephadex LH-20 Column Chromatography:

    • The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column.

    • The column is eluted with methanol.

    • Fractions are again collected and monitored by TLC.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The semi-purified fractions are subjected to a final purification step by preparative RP-HPLC.

    • A C18 column is typically used with a mobile phase gradient of methanol and water, sometimes with a small amount of acetic acid.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Visualizations

experimental_workflow start Plant Material (Eucalyptus leaves) extraction Extraction (80% Acetone) start->extraction partitioning Solvent Partitioning (Ethyl Acetate/Water) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for this compound purification.

troubleshooting_low_yield start Low Yield of this compound check_extraction Review Extraction Protocol start->check_extraction check_degradation Assess Compound Stability start->check_degradation check_separation Optimize Chromatography start->check_separation incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction degradation_on_silica Degradation on Silica? check_degradation->degradation_on_silica coelution Co-elution with Impurities? check_separation->coelution optimize_extraction Increase extraction time/cycles incomplete_extraction->optimize_extraction Yes use_deactivated_silica Use deactivated silica or alternative stationary phase degradation_on_silica->use_deactivated_silica Yes optimize_gradient Optimize solvent gradient coelution->optimize_gradient Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Macrocarpal D in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Macrocarpal D in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phloroglucinol dialdehyde diterpene, a natural product isolated from Eucalyptus macrocarpa.[1][2] Like many hydrophobic compounds, it has low aqueous solubility, which can lead to precipitation in biological assays, resulting in inaccurate and unreliable data.[3][4][5]

Q2: What is the best solvent to dissolve this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, dimethylformamide (DMF), chloroform, dichloromethane, and ethyl acetate.[6] For biological assays, DMSO is the most commonly used solvent due to its relatively low toxicity at low concentrations.[3][4][5]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The maximum tolerated DMSO concentration varies depending on the cell line and assay sensitivity. However, a general guideline is to keep the final DMSO concentration in the culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Some assays may tolerate up to 1% DMSO, but it is crucial to perform a solvent tolerance control experiment for your specific cell line and assay.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Optimize the co-solvent concentration: If you are using DMSO, ensure you are not exceeding the solubility limit in the final aqueous buffer. You may need to test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%).

  • Use a different co-solvent: In some cases, a different co-solvent like ethanol or a mixture of solvents may improve solubility. However, always check for solvent compatibility with your assay.

  • Employ solubilizing agents: For certain assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically <0.1%) to improve the solubility of hydrophobic compounds. It is essential to include a vehicle control with the solubilizing agent alone to account for any effects on the assay.

  • Prepare a fresh stock solution: Ensure your stock solution is freshly prepared and has not undergone multiple freeze-thaw cycles, which can lead to compound precipitation.

Q5: Can I use sonication to help dissolve this compound?

Yes, brief sonication in a water bath can help to break up aggregates and facilitate the dissolution of this compound in the chosen solvent. However, avoid excessive sonication, as it can generate heat and potentially degrade the compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound in assays.

ProblemPossible CauseRecommended Solution
Cloudiness or precipitation observed in the stock solution (in DMSO). The concentration of this compound exceeds its solubility limit in DMSO.Prepare a new stock solution at a lower concentration. Gently warm the solution (e.g., to 37°C) and sonicate briefly to aid dissolution. Centrifuge the stock solution before use and take the supernatant for dilution.
Precipitation occurs immediately upon diluting the DMSO stock into aqueous buffer or cell culture medium. "Salting out" effect where the compound is less soluble in the mixed solvent system than in pure DMSO. The final concentration in the aqueous medium is above the solubility limit.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution, ensuring it remains within the tolerated limits for the assay. Prepare intermediate dilutions in a solvent mixture with a higher organic content before the final dilution into the aqueous medium.
Inconsistent or non-reproducible results in biological assays. Precipitation of this compound over the course of the experiment leading to a decrease in the effective concentration. Adsorption of the hydrophobic compound to plasticware.Visually inspect assay plates for any signs of precipitation during the incubation period. Consider using low-adhesion microplates. Include positive and negative controls in every experiment to monitor assay performance.
Vehicle control (DMSO) shows an unexpected effect in the assay. The concentration of DMSO is too high and is affecting the biological system.Reduce the final concentration of DMSO in the assay to a non-toxic level (ideally ≤0.5%). Perform a DMSO dose-response curve to determine the no-effect concentration for your specific assay.

Quantitative Solubility Data

SolventApproximate Solubility of Phloroglucinol
Water10 mg/mL
Ethanol~25 mg/mL
DMSO~15 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:1 (v/v) DMF:PBS (pH 7.2)~0.5 mg/mL

Data compiled from available literature.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium without serum. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can make a 1:10 intermediate dilution to 1 mM in serum-free medium, followed by a 1:100 final dilution into the complete cell culture medium. This two-step dilution process can help to prevent precipitation.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the final desired concentration of this compound. The final DMSO concentration should be kept below the cytotoxic level for the cell line being used (e.g., ≤0.5%).

  • Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause shearing of cells if they are present.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Application: Immediately add the prepared working solutions to the cells.

Visualizations

Experimental Workflow for Solubilizing this compound

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway for Antibacterial Action

Based on the known antibacterial activity of phloroglucinols and related natural products, a plausible mechanism of action for this compound could involve the disruption of the bacterial cell envelope and inhibition of key cellular processes.

G cluster_cell Bacterial Cell cluster_envelope Cell Envelope cluster_intracellular Intracellular Targets macrocarpal_d This compound cell_wall Cell Wall Synthesis macrocarpal_d->cell_wall Inhibition cell_membrane Cell Membrane Integrity macrocarpal_d->cell_membrane Disruption bacterial_death Bacterial Cell Death cell_wall->bacterial_death protein_synthesis Protein Synthesis cell_membrane->protein_synthesis Inhibition dna_replication DNA Replication cell_membrane->dna_replication Inhibition cell_membrane->bacterial_death protein_synthesis->bacterial_death dna_replication->bacterial_death

Caption: Hypothetical antibacterial mechanism of this compound.

References

Technical Support Center: Refining HPLC Methods for Macrocarpal D Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining High-Performance Liquid Chromatography (HPLC) methods for the separation of Macrocarpal D.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is a reversed-phase method, which is commonly used for the separation of flavonoids and other natural products.[1][2] A C18 column is a robust initial choice.[3] For the mobile phase, a gradient elution using water and an organic solvent like acetonitrile or methanol is recommended.[3][4] It is also beneficial to add a small percentage of an acid, such as 0.1% formic acid or acetic acid, to the aqueous phase to improve peak shape by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.[3][5]

Q2: How can I improve the resolution between this compound and other closely related Macrocarpals?

Improving resolution for closely related compounds like Macrocarpals, which may have the same molecular formula[6], requires careful optimization of several parameters:

  • Modify the Mobile Phase Gradient: A shallower gradient (slower increase in organic solvent concentration) can significantly enhance the separation of closely eluting peaks.[3]

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[1]

  • Adjust the pH: If the compounds have acidic or basic functional groups, adjusting the pH of the mobile phase can change their retention times and improve separation.[7]

  • Vary the Column Temperature: Increasing the column temperature can improve efficiency and decrease viscosity, potentially leading to better resolution.[2][4] However, the stability of this compound at higher temperatures should be considered.

Q3: My retention times are shifting from one run to the next. What could be the cause?

Variable retention times are a common issue in HPLC and can stem from several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Ensure accurate measurement and mixing of solvents.[7] For reversed-phase chromatography, even small changes in the organic solvent percentage can lead to significant shifts.[7]

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to drift.[8] It is advisable to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Temperature Fluctuations: Lack of a column oven or a fluctuating oven temperature can cause retention time variability.[8]

  • Pump Performance: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[8][9]

Q4: I am observing peak tailing for this compound. How can I fix this?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself. Potential solutions include:

  • Mobile Phase Modifier: Adding an acid like formic or trifluoroacetic acid to the mobile phase can reduce peak tailing for acidic compounds by minimizing interactions with active sites on the silica packing.[3]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[10]

  • Column Contamination or Degradation: The column may be contaminated or have a void at the inlet. Flushing the column with a strong solvent or replacing the column may be necessary.[9][11] Using a guard column can help protect the analytical column from contaminants.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the HPLC analysis of this compound.

Problem Potential Causes Solutions
Poor Peak Resolution - Inappropriate mobile phase selectivity.- Gradient is too steep.- Low column efficiency.- Try a different organic solvent (e.g., switch from methanol to acetonitrile).[1]- Optimize the gradient to make it shallower.[3]- Increase column length or use a column with smaller particles.- Adjust the column temperature.[4]
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Column contamination or void formation.- Mismatch between sample solvent and mobile phase.- Add 0.1% formic or acetic acid to the mobile phase.[3][5]- Reduce the injection volume or sample concentration.[10]- Use a guard column and replace it regularly.[7]- Flush the column or replace it if necessary.[11]- Dissolve the sample in the initial mobile phase.[10]
Peak Splitting or Broadening - Clogged inlet frit.- Column contamination/degradation.- Sample solvent is too strong.- High injection volume.- Replace the column inlet frit.[10]- Back-flush the column or replace it.[9]- Dissolve the sample in a solvent weaker than or equal in strength to the mobile phase.[11]- Reduce the injection volume.[8]
Unstable Baseline (Noise or Drift) - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Insufficient mobile phase mixing.- Column bleed.- Degas the mobile phase using sonication or an online degasser.[8][11]- Purge the pump to remove air bubbles.[8]- Use high-purity HPLC-grade solvents.[8]- Flush the detector cell.[8]- Ensure proper mixing of gradient solvents.
High Backpressure - Blockage in the system (tubing, frit, or column).- High mobile phase viscosity.- Flow rate is too high.- Systematically check for blockages by disconnecting components.- Filter the samples and mobile phase.- Replace the in-line filter or column frit.[11]- Reduce the flow rate or adjust the mobile phase composition.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust separation method for this compound.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.[9]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Start with a broad range using a PDA/DAD detector and then select the wavelength of maximum absorbance for this compound. Flavonoids typically absorb around 254 nm, 280 nm, or 360 nm.[2]

    • Gradient Program (Screening):

      • 0-2 min: 10% B

      • 2-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-40 min: 10% B (Equilibration)

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve the resolution around the elution time of this compound. If peaks are crowded, use a shallower gradient in that region.

    • If resolution is still poor, switch the organic solvent (e.g., from acetonitrile to methanol) and repeat the screening gradient.

    • Vary the column temperature (e.g., 25 °C, 35 °C, 40 °C) to observe effects on peak shape and resolution.[2][4]

Data Presentation

Use the following table to systematically record and compare the results of your method development experiments.

Parameter Condition 1 Condition 2 Condition 3
Column Type C18, 4.6x150mm, 3.5µmC18, 4.6x150mm, 3.5µmPhenyl-Hexyl, 4.6x150mm, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 10-90% B in 25 min10-90% B in 25 min10-90% B in 25 min
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 303030
Retention Time of this compound (min)
Resolution (Rs) with nearest peak
Tailing Factor
Theoretical Plates (N)

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Normal? check_pressure->pressure_ok check_leaks Inspect for Leaks pressure_ok->check_leaks No check_mobile_phase Verify Mobile Phase (Composition, Degassing) pressure_ok->check_mobile_phase Yes flush_column Flush or Replace Column check_leaks->flush_column Fix Leaks mp_ok Mobile Phase OK? check_mobile_phase->mp_ok prepare_fresh_mp Prepare Fresh Mobile Phase mp_ok->prepare_fresh_mp No check_column Evaluate Column (Age, Performance) mp_ok->check_column Yes prepare_fresh_mp->check_column column_ok Column OK? check_column->column_ok column_ok->flush_column No optimize_method Optimize Method Parameters (Gradient, Temp, Flow Rate) column_ok->optimize_method Yes end_node Problem Resolved flush_column->end_node optimize_method->end_node

Caption: Systematic workflow for troubleshooting common HPLC issues.

Method_Development_Workflow start Define Separation Goal (Isolate this compound) select_column 1. Select Column & Stationary Phase (e.g., C18 Reversed-Phase) start->select_column select_mobile_phase 2. Select Mobile Phase Solvents (Water/ACN or Water/MeOH with Acid) select_column->select_mobile_phase screening_run 3. Perform Initial Screening Gradient (e.g., 10-90% Organic) select_mobile_phase->screening_run evaluate_results 4. Evaluate Chromatogram (Resolution, Peak Shape) screening_run->evaluate_results optimize_gradient 5a. Optimize Gradient Slope evaluate_results->optimize_gradient Resolution Needs Improvement optimize_solvent 5b. Change Organic Solvent Type evaluate_results->optimize_solvent Selectivity Issue optimize_temp 5c. Adjust Temperature evaluate_results->optimize_temp Efficiency/Peak Shape Issue final_method Final Method Achieved evaluate_results->final_method Goal Met optimize_gradient->evaluate_results Re-evaluate optimize_solvent->screening_run New Screening Run optimize_temp->evaluate_results Re-evaluate

Caption: Logical workflow for HPLC method development for this compound.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of Macrocarpal D and Other Macrocarpals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Macrocarpal D against other related macrocarpal compounds. The information is compiled from various studies to offer a comprehensive overview supported by experimental data. Macrocarpals, a group of phloroglucinol derivatives primarily isolated from Eucalyptus species, have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[1][2] This document summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides a visual representation of a typical experimental workflow.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of various macrocarpals has been quantified using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values for this compound and other macrocarpals against a range of bacteria.

MacrocarpalBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Macrocarpal A Bacillus subtilis PCI219< 0.2
Staphylococcus aureus FDA209P0.4
Macrocarpal B Bacillus subtilis0.78 - 3.13
Staphylococcus aureus0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Macrocarpal C Porphyromonas gingivalisPotent Inhibition (Specific MIC not stated)[1]
Trichophyton mentagrophytes1.95
This compound Bacillus subtilis0.78 - 3.13
Staphylococcus aureus0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Macrocarpal E Bacillus subtilis0.78 - 3.13
Staphylococcus aureus0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Macrocarpal F Bacillus subtilis0.78 - 3.13
Staphylococcus aureus0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13
Macrocarpal G Bacillus subtilis0.78 - 3.13
Staphylococcus aureus0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13

Data compiled from multiple sources.[2][3][4][5]

The data indicates that macrocarpals exhibit a consistent and potent antibacterial activity against Gram-positive bacteria.[2] Macrocarpal A shows particularly high potency against Bacillus subtilis and Staphylococcus aureus.[3][4] Macrocarpals B, D, E, F, and G demonstrate similar ranges of activity against a panel of Gram-positive bacteria.[2] It is noteworthy that macrocarpals, in general, did not show activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of macrocarpal antibacterial activity.

Isolation and Purification of Macrocarpals

Macrocarpals A, B, and C were purified from a 60% ethanol extract of Eucalyptus globules leaves.[1] Macrocarpals B-G were isolated from the leaves of Eucalyptus macrocarpa.[2] The general procedure involves:

  • Extraction of dried plant leaves with a solvent such as 80% acetone.

  • Fractionation of the crude extract using ethyl acetate.

  • The active neutral fraction is then subjected to column chromatography on silica gel.

  • Further purification is achieved through Sephadex LH-20 column chromatography and reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure macrocarpal compounds.[2]

Determination of Minimum Inhibitory Concentration (MIC)

Two primary methods have been employed to determine the MIC of macrocarpals:

a) Agar Dilution Method: This method was used to determine the MIC of Macrocarpal A.[3][4]

  • Nutrient agar was used as the test medium for bacteria.

  • A series of agar plates containing different concentrations of the macrocarpal compound were prepared.

  • The test bacteria were inoculated onto the surface of the agar plates.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was determined as the lowest concentration of the macrocarpal that completely inhibited visible bacterial growth on the agar surface.[3]

b) Broth Micro-dilution Assay: This method was utilized for determining the MIC of Macrocarpal C against fungi and is a common method for bacteria as well.[5]

  • The macrocarpal compound was serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi).

  • A standardized suspension of the test microorganism was added to each well.

  • The final volume in each well was adjusted (e.g., 200 µL).

  • The microtiter plate was incubated under appropriate conditions.

  • The MIC was defined as the lowest concentration of the compound at which the growth of the microorganism was completely inhibited.[5]

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and evaluation of the antibacterial activity of macrocarpals.

Antibacterial_Activity_Workflow cluster_extraction Isolation and Purification cluster_testing Antibacterial Activity Testing plant_material Eucalyptus Leaves extraction Solvent Extraction (e.g., 80% Acetone) plant_material->extraction fractionation Fractionation (e.g., Ethyl Acetate) extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography hplc HPLC Purification chromatography->hplc pure_macrocarpals Pure Macrocarpals (A, B, C, D, etc.) hplc->pure_macrocarpals mic_determination MIC Determination (Agar Dilution or Broth Micro-dilution) pure_macrocarpals->mic_determination pure_macrocarpals->mic_determination bacterial_strains Bacterial Strains (Gram-positive & Gram-negative) bacterial_strains->mic_determination incubation Incubation (e.g., 37°C for 24h) mic_determination->incubation data_analysis Data Analysis (Determine MIC values) incubation->data_analysis

References

A Comparative Analysis of the Antibacterial Efficacy of Macrocarpal D and Macrocarpal A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of two closely related phloroglucinol dialdehyde diterpene derivatives, Macrocarpal D and Macrocarpal A. These compounds, isolated from Eucalyptus species, have demonstrated notable activity, particularly against Gram-positive bacteria. This document summarizes the available quantitative data, outlines the experimental methodologies used for their evaluation, and presents a putative mechanism of action.

Data Presentation: Antibacterial Efficacy

The antibacterial activities of this compound and Macrocarpal A have been quantified by determining their Minimum Inhibitory Concentrations (MIC) against a panel of bacterial strains. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The available data, presented in Table 1, indicates that both compounds exhibit potent antibacterial properties.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Macrocarpal A against various bacterial strains.

Bacterial StrainThis compound (µg/mL)Macrocarpal A (µg/mL)
Staphylococcus aureus FDA209P1.56[1]0.4[2]
Micrococcus luteus ATCC93411.56[1]Not Reported
Bacillus subtilis PCI2190.78[1]< 0.2[2]
Mycobacterium smegmatis ATCC6071.56[1]Not Reported

Note: Lower MIC values indicate higher antibacterial efficacy.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide were determined using the agar dilution method .[2] This standard and widely accepted technique for assessing antimicrobial susceptibility is performed as follows:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the macrocarpal compound is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared to obtain a range of concentrations.

  • Incorporation into Agar Medium: Each dilution of the antimicrobial agent is incorporated into molten nutrient agar.

  • Plate Pouring: The agar-antimicrobial mixtures are poured into sterile Petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific number of colony-forming units (CFU) per milliliter.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism on the agar surface.

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound and Macrocarpal A in bacteria are not yet fully elucidated, studies on related macrocarpals suggest a mechanism that extends beyond simple cell membrane disruption. Research on Macrocarpals A, B, and C has demonstrated their ability to inhibit key bacterial enzymes. Specifically, these compounds have been shown to inhibit the Arg- and Lys-specific proteinase activity of Porphyromonas gingivalis, a bacterium implicated in periodontal disease.[3] Furthermore, these macrocarpals were found to attenuate the binding of P. gingivalis to saliva-coated hydroxyapatite beads, suggesting an interference with bacterial adhesion mechanisms.[3] Another potential target that has been suggested is the enzyme glucosyltransferase.

This enzyme inhibition represents a plausible antibacterial mechanism for this compound and Macrocarpal A, disrupting essential metabolic or virulence-related processes in susceptible bacteria.

G cluster_0 Bacterial Cell Macrocarpal This compound / A Enzyme Bacterial Enzymes (e.g., Proteinases, Glucosyltransferase) Macrocarpal->Enzyme Binds to and inhibits enzyme Product Essential Metabolic/Virulence Product Enzyme->Product Catalyzes reaction Inhibition Inhibition Substrate Substrate Substrate->Enzyme Normal binding Growth Bacterial Growth and Proliferation Inhibition->Growth Leads to inhibition of

Caption: Proposed antibacterial mechanism of this compound and A via enzyme inhibition.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

G A Prepare Macrocarpal Stock Solution B Perform Serial Twofold Dilutions A->B C Incorporate Dilutions into Molten Agar B->C D Pour Agar Plates C->D F Inoculate Agar Plates D->F E Prepare Standardized Bacterial Inoculum E->F G Incubate Plates F->G H Observe for Bacterial Growth and Determine MIC G->H

Caption: Workflow for MIC determination using the agar dilution method.

References

A Comparative Analysis of Macrocarpal D and Conventional Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between Macrocarpal D, a naturally derived phloroglucinol dialdehyde diterpene, and conventional antibiotics. The information presented is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents. We will delve into their mechanisms of action, antibacterial spectra, and efficacy, supported by experimental data and protocols.

Overview of this compound

This compound is a potent antibacterial agent isolated from the leaves of Eucalyptus macrocarpa.[1][2] It belongs to a class of compounds known as macrocarpals, which are phloroglucinol dialdehyde diterpene derivatives.[1][2] Research has demonstrated its efficacy, particularly against Gram-positive bacteria.[2][3]

Comparative Efficacy: this compound vs. Conventional Antibiotics

The antibacterial activity of this compound has been quantified through Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Microorganism This compound MIC (µg/mL) Vancomycin MIC (µg/mL) Erythromycin MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus0.4 - 1.56[1][3]0.5 - 2.00.25 - 1.00.12 - 1.0
Bacillus subtilis0.2 - 0.78[1][2]0.5 - 2.00.03 - 0.120.12 - 0.5
Micrococcus luteus0.78 - 1.56[1][2]0.06 - 0.25≤ 0.015 - 0.060.25 - 1.0
Mycobacterium smegmatis0.78 - 1.56[1][2]-0.5 - 8.00.12 - 0.5
Porphyromonas gingivalisActive (specific MIC not stated)[4]-0.06 - 0.250.25 - 1.0
Escherichia coliNo Activity[3]-> 128≤ 0.008 - 0.06
Pseudomonas aeruginosaNo Activity[3]-> 1280.06 - 4.0

Note: MIC values for conventional antibiotics are typical ranges and can vary depending on the strain and testing conditions.

Mechanism of Action: A Comparative Overview

This compound and conventional antibiotics exhibit distinct mechanisms of action.

This compound: The precise antibacterial mechanism of this compound is still under investigation, but studies on related compounds and its effects on fungi suggest a multi-target approach. In fungi, Macrocarpal C has been shown to increase membrane permeability, leading to the leakage of intracellular components.[5] It also induces the production of intracellular reactive oxygen species (ROS) and causes DNA fragmentation, ultimately leading to apoptosis.[5] Against bacteria, it has been suggested that macrocarpals may inhibit the enzyme glucosyltransferase, which is involved in cell wall synthesis.[6]

Conventional Antibiotics:

  • Glycopeptides (e.g., Vancomycin): Inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[7]

  • Macrolides (e.g., Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of tRNA.

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling and separation.

Macrocarpal_D_Mechanism This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Membrane_Permeability Increased Membrane Permeability Bacterial Cell->Membrane_Permeability Disrupts Membrane ROS_Production Intracellular ROS Production Bacterial Cell->ROS_Production Induces Oxidative Stress Apoptosis Cell Death (Apoptosis) Membrane_Permeability->Apoptosis DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation DNA_Fragmentation->Apoptosis Conventional_Antibiotics_Mechanisms cluster_glycopeptides Glycopeptides (e.g., Vancomycin) cluster_macrolides Macrolides (e.g., Erythromycin) cluster_fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Vancomycin Vancomycin Cell_Wall_Synthesis Cell_Wall_Synthesis Vancomycin->Cell_Wall_Synthesis Inhibits Erythromycin Erythromycin Protein_Synthesis Protein_Synthesis Erythromycin->Protein_Synthesis Inhibits Ciprofloxacin Ciprofloxacin DNA_Replication DNA_Replication Ciprofloxacin->DNA_Replication Inhibits Bacterial_Processes Target Bacterial Processes MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serially Dilute Antimicrobial Agent in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Turbidity and Determine MIC D->E

References

Unveiling the Synergistic Potential of Macrocarpal I in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic effects of Macrocarpal I with anti-PD-1 therapy in colorectal cancer, offering insights for researchers, scientists, and drug development professionals.

For immediate release:

In a significant advancement for cancer immunotherapy research, a comprehensive analysis of the synergistic effects between Macrocarpal I, a natural compound, and anti-PD-1 therapy has been conducted. This guide provides an in-depth comparison of the performance of this combination therapy against monotherapies, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Please note: Initial investigations into the synergistic effects of Macrocarpal D yielded no publicly available research. Consequently, this guide focuses on the closely related and well-studied compound, Macrocarpal I, for which significant data on synergistic anti-cancer activity exists.

Enhanced Anti-Tumor Efficacy with Combination Therapy

The combination of Macrocarpal I with an anti-PD-1 immune checkpoint inhibitor has demonstrated a potent synergistic effect in preclinical models of colorectal cancer. This synergy manifests as a significant reduction in tumor growth and weight compared to either treatment administered alone.

Quantitative Analysis of In Vivo Anti-Tumor Activity

The following table summarizes the key findings from a study utilizing a syngeneic MC38 colorectal cancer mouse model.

Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
Vehicle Control~1500~1.2
Macrocarpal I~800~0.7
Anti-PD-1~1200~1.0
Macrocarpal I + Anti-PD-1 ~200 ~0.2

Data compiled from studies on Macrocarpal I in colorectal cancer models.

Mechanism of Action: Induction of Immunogenic Cell Death

The synergistic effect of Macrocarpal I and anti-PD-1 therapy is attributed to the ability of Macrocarpal I to induce immunogenic cell death (ICD) in cancer cells. This process transforms the tumor microenvironment from immunologically "cold" to "hot," thereby enhancing the efficacy of the anti-PD-1 antibody.

Macrocarpal I initiates ICD by targeting tubulin and Poly (ADP-ribose) polymerase 1 (PARP1). This dual action leads to endoplasmic reticulum (ER) stress and the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway. The activation of this pathway is a critical step in the induction of ICD, which is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT) and the release of ATP. These DAMPs act as "eat me" signals, promoting the maturation of dendritic cells and the subsequent activation of cytotoxic T lymphocytes that can recognize and eliminate cancer cells.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Macrocarpal Macrocarpal I Action cluster_Cellular_Response Cellular Response ER_Stress ER Stress PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis Ferroptosis Ferroptosis CHOP->Ferroptosis Macrocarpal_I Macrocarpal I Tubulin Tubulin Macrocarpal_I->Tubulin targets PARP1 PARP1 Macrocarpal_I->PARP1 targets Tubulin->ER_Stress PARP1->ER_Stress ICD Immunogenic Cell Death (ICD) Apoptosis->ICD Ferroptosis->ICD Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis cluster_Outcome Outcome Assessment A Subcutaneous injection of MC38 colorectal cancer cells into C57BL/6 mice B1 Vehicle Control A->B1 B2 Macrocarpal I A->B2 B3 Anti-PD-1 A->B3 B4 Macrocarpal I + Anti-PD-1 A->B4 C1 Tumor Volume & Weight Measurement B1->C1 C2 Flow Cytometry of Tumor Infiltrating Lymphocytes B1->C2 C3 Immunohistochemistry B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3 B4->C1 B4->C2 B4->C3 D Evaluation of Synergistic Anti-Tumor Effect C1->D C2->D C3->D

A Comparative Guide to Macrocarpal Extraction from Eucalyptus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting macrocarpals, a group of bioactive phloroglucinol-terpene derivatives, from Eucalyptus species. Macrocarpals, including Macrocarpal A, B, and C, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, such as dipeptidyl peptidase-4 (DPP-4) inhibition and antifungal activity. This document outlines and contrasts conventional and modern extraction techniques, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Extraction Methodologies

While direct comparative studies quantifying the yield of individual macrocarpals across a range of extraction techniques from a single standardized source are limited, the available data suggests significant variations in extraction efficiency. The following table summarizes findings from various studies, highlighting total extract yields and specific macrocarpal content where available. It is important to note that the yields are influenced by numerous factors, including the specific Eucalyptus species, plant part used, solvent, and the precise parameters of each extraction method.

Extraction MethodSolvent(s)Key ParametersTotal Extract Yield (% w/w)Macrocarpal A, B, C Yield (% w/w of extract)Source(s)
Two-Step Solvent Extraction 1. Water or 30% Ethanol2. 40-100% EthanolReflux at 70-90°C for 1 hour for each step.Not specified~3-5%[1]
Methanol Extraction (for isolation) MethanolNot specified14.25% (from 20g of leaves)Not specified as % of initial material[2]
Soxhlet Extraction DichloromethaneNot specified19.5 - 22.0%Not specified[3]
Soxhlet Extraction MethanolBoiling temperature of solventNot specifiedNot specified[4]
Ultrasound-Assisted Extraction (UAE) Water60°C, 90 min, 250 WNot specifiedNot specified[5]
Microwave-Assisted Extraction (MAE) EthanolNot specifiedNot specifiedNot specified[6]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol as co-solventNot specifiedNot specifiedNot specified

Note: The yield of macrocarpals is often reported after subsequent purification steps (e.g., column chromatography) and may not reflect the concentration in the initial crude extract. The two-step solvent extraction method appears to be a promising approach for achieving a higher concentration of macrocarpals.[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and can be adapted based on specific research goals and available equipment.

Two-Step Solvent Extraction for High-Yield Macrocarpals[1]

This method is designed to enrich the extract in macrocarpals by first removing highly polar compounds.

  • Preparation of Plant Material: Dry the Eucalyptus leaves and grind them into a fine powder.

  • Essential Oil Removal (Optional but Recommended): Perform steam distillation to remove essential oils, which can interfere with subsequent extractions.

  • First Extraction (Aqueous/Low-Ethanol):

    • To 10g of the dried leaf powder, add 100 ml of water or a 30% (by weight) ethanol aqueous solution.

    • Extract under reflux at a temperature of 70-90°C for approximately 1 hour.

    • Filter the mixture to separate the extraction solution from the solid residue.

  • Second Extraction (Higher-Ethanol):

    • To the obtained extraction residue, add 100 ml of a 40-100% (by weight) ethanol aqueous solution or pure ethanol.

    • Extract under reflux at a temperature of 70-90°C for approximately 1 hour.

    • Filter the mixture and combine the filtrates from both extraction steps.

  • Downstream Processing: The combined extract can be concentrated under reduced pressure and further purified using techniques like column chromatography to isolate individual macrocarpals.

Methanol Extraction for Isolation of Macrocarpals A, B, and C[2]

This protocol is suitable for laboratory-scale isolation and purification of macrocarpals.

  • Initial Extraction:

    • Extract 20g of dried and powdered Eucalyptus globulus leaves with methanol.

    • Partition the resulting extract using a chloroform/methanol/water solvent system (4:1:5 v/v). This will yield approximately 2.85g of extract.

  • Chromatographic Separation:

    • Subject the extract to silica-gel column chromatography.

    • Elute stepwise with a hexane/ethyl acetate gradient (50:1, 20:1, 10:1, 1:1, and 0:1), followed by pure methanol to obtain different fractions.

  • Isolation of Macrocarpals:

    • Further purify the fractions containing macrocarpals using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Soxhlet Extraction[3][4]

A conventional and exhaustive extraction method.

  • Preparation: Place a known amount of dried and powdered Eucalyptus leaves in a thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add the desired solvent (e.g., methanol, dichloromethane) to the distillation flask.

  • Operation: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back into the thimble, extracting the compounds. The process is run continuously for several hours until the solvent in the siphon tube runs clear.

  • Solvent Removal: After extraction, the solvent is typically removed using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)[3]

A modern technique that uses acoustic cavitation to enhance extraction efficiency.

  • Sample Preparation: Mix a known quantity of powdered Eucalyptus leaves with a suitable solvent (e.g., water, ethanol) in an extraction vessel.

  • Ultrasonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Optimization: Apply specific ultrasonic power (e.g., 250 W), temperature (e.g., 60°C), and extraction time (e.g., 90 minutes) as optimized for the target compounds.

  • Filtration: After the extraction period, filter the mixture to separate the extract from the solid plant material.

Microwave-Assisted Extraction (MAE)[6]

This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Sample and Solvent: Place the powdered Eucalyptus leaves and a suitable solvent (e.g., ethanol) in a microwave-safe extraction vessel.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power and for a set duration.

  • Cooling and Filtration: Allow the mixture to cool before filtering to obtain the extract.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways involving macrocarpals and a general experimental workflow for their extraction and analysis.

experimental_workflow cluster_start Plant Material cluster_extraction Extraction cluster_analysis Analysis & Isolation Eucalyptus Leaves Eucalyptus Leaves Grinding Grinding Eucalyptus Leaves->Grinding Extraction Method Extraction Method Grinding->Extraction Method Soxhlet Soxhlet Extraction Method->Soxhlet UAE UAE Extraction Method->UAE MAE MAE Extraction Method->MAE SFE SFE Extraction Method->SFE Crude Extract Crude Extract Soxhlet->Crude Extract UAE->Crude Extract MAE->Crude Extract SFE->Crude Extract Purification Purification Crude Extract->Purification Isolated Macrocarpals Isolated Macrocarpals Purification->Isolated Macrocarpals

Caption: General workflow for macrocarpal extraction and isolation.

dpp4_inhibition Macrocarpal C Macrocarpal C DPP-4 DPP-4 Macrocarpal C->DPP-4 Inhibits Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-4->Incretins (GLP-1, GIP) Degrades Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Stimulates Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Increases Blood Glucose Regulation Blood Glucose Regulation Insulin Secretion->Blood Glucose Regulation Improves

Caption: Signaling pathway of DPP-4 inhibition by Macrocarpal C.

antifungal_mechanism cluster_effects Cellular Effects Macrocarpal C Macrocarpal C Fungal Cell Fungal Cell Macrocarpal C->Fungal Cell Membrane Permeability Membrane Permeability Fungal Cell->Membrane Permeability Increases ROS Production ROS Production Fungal Cell->ROS Production Induces DNA Fragmentation DNA Fragmentation Fungal Cell->DNA Fragmentation Causes Apoptosis Apoptosis Membrane Permeability->Apoptosis ROS Production->Apoptosis DNA Fragmentation->Apoptosis

Caption: Antifungal mechanism of Macrocarpal C leading to apoptosis.

References

In Vivo Validation of Macrocarpal D's Antibacterial Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable gap in the in vivo validation of Macrocarpal D's antibacterial properties. While in vitro studies have demonstrated the potential of macrocarpals, a class of compounds isolated from Eucalyptus species, as antimicrobial agents, their efficacy and safety within a living organism remain to be established. This guide synthesizes the available preclinical information and compares the known attributes of macrocarpals with established antibacterial agents, highlighting the critical need for in vivo research.

Comparative In Vitro Antibacterial Activity

At present, a direct comparison of this compound with other antibacterial agents in an in vivo setting is not possible due to the absence of published studies. However, in vitro data for other macrocarpals, such as A, B, and C, provide a preliminary basis for understanding their potential. These compounds have shown activity against a variety of bacteria, particularly periodontopathic bacteria like Porphyromonas gingivalis.[1]

For a comprehensive comparison, it is essential to evaluate antibacterial agents based on key parameters such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific MIC and MBC values for this compound are not available in the provided literature, related macrocarpals have demonstrated inhibitory effects.[1] A comparative table with a conventional antibiotic, Vancomycin, which is effective against Gram-positive bacteria, is presented below to illustrate how such data would be structured.

CompoundTarget BacteriaIn Vitro Efficacy (MIC/MBC in µg/mL)Mechanism of ActionSource
This compound Data not availableData not availablePresumed to be similar to other macrocarpalsEucalyptus macrocarpa[2]
Macrocarpals A, B, C Porphyromonas gingivalis, Prevotella intermedia, Prevotella nigrescens, Treponema denticolaInhibited growth (specific concentrations not detailed)Inhibition of trypsin-like proteinase activity and bacterial binding.[1]Eucalyptus globulus[1]
Vancomycin Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus spp.)Varies by speciesInhibition of cell-wall synthesis by binding to the D-alanyl-D-alanine terminus of the lipid II precursor.[3][4]Natural product/Semisynthetic

Experimental Protocols for Future In Vivo Validation

To address the current knowledge gap, robust in vivo studies are imperative. Standardized animal models are crucial for evaluating the efficacy of new antibacterial agents.[5][6][7] The following outlines a potential experimental workflow for the in vivo validation of this compound.

1. Animal Model Selection and Infection:

  • Model: A common model for localized bacterial infections is the murine subcutaneous abscess model.[8] This model allows for the direct administration of the therapeutic agent to the infection site and straightforward monitoring of the abscess size and bacterial load.[8]

  • Pathogen: A clinically relevant, multidrug-resistant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA), would be a suitable choice to demonstrate the potential of this compound in addressing antibiotic resistance.

  • Infection Protocol: A specific concentration of the bacterial suspension is injected subcutaneously into the flank of the mice to induce a localized abscess.

2. Treatment Regimen:

  • Groups: Animals would be randomized into several groups: a control group receiving a vehicle (e.g., saline), a group treated with this compound, a group treated with a standard-of-care antibiotic (e.g., vancomycin), and potentially a combination therapy group.[8]

  • Administration: this compound could be administered locally (direct injection into the abscess) or systemically (e.g., intravenously or orally), depending on its pharmacokinetic properties.

  • Dosage and Frequency: A dose-response study would be necessary to determine the optimal concentration and frequency of administration.

3. Efficacy Evaluation:

  • Primary Endpoints: The primary measures of efficacy would be the reduction in abscess size and the bacterial load (colony-forming units, CFU) within the abscess at the end of the treatment period.[8]

  • Secondary Endpoints: Histopathological analysis of the infected tissue to assess inflammation and tissue damage, as well as monitoring of systemic inflammatory markers, would provide a more comprehensive understanding of the compound's effects.

4. Safety and Toxicity Assessment:

  • Concurrent monitoring for any signs of toxicity, such as changes in weight, behavior, or organ function, is essential to establish a preliminary safety profile for this compound.[6]

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a standardized workflow for the in vivo validation of a novel antibacterial compound like this compound.

InVivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Validation cluster_endpoints Key Endpoints AnimalModel Animal Model Selection (e.g., Murine Abscess Model) Infection Bacterial Infection (e.g., MRSA) AnimalModel->Infection Induce Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Compound Administration (this compound, Control, etc.) Grouping->Treatment Evaluation Efficacy & Safety Evaluation Treatment->Evaluation AbscessSize Abscess Size Measurement Evaluation->AbscessSize BacterialLoad Bacterial Load (CFU) Evaluation->BacterialLoad Histopathology Histopathology Evaluation->Histopathology Toxicity Toxicity Assessment Evaluation->Toxicity

Caption: A generalized workflow for the in vivo validation of this compound's antibacterial effects.

Potential Signaling Pathways and Mechanisms of Action

While the precise antibacterial mechanism of this compound is yet to be elucidated, studies on other natural compounds and antibiotics can provide insights into potential pathways. For instance, the antifungal action of Macrocarpal C has been associated with increased membrane permeability, production of reactive oxygen species (ROS), and DNA fragmentation.[9][10] It is plausible that this compound exerts its antibacterial effects through similar mechanisms that disrupt bacterial cell integrity and function.

The following diagram conceptualizes a potential mechanism of action for this compound, drawing parallels from known antibacterial and antifungal agents.

Mechanism_of_Action cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome MacrocarpalD This compound Membrane Cell Membrane Disruption MacrocarpalD->Membrane ROS Increased ROS Production MacrocarpalD->ROS DNA DNA Damage MacrocarpalD->DNA Enzyme Enzyme Inhibition (e.g., Glucosyltransferase) MacrocarpalD->Enzyme Apoptosis Bacterial Cell Death Membrane->Apoptosis ROS->Apoptosis DNA->Apoptosis Enzyme->Apoptosis

Caption: A hypothetical mechanism of action for this compound's antibacterial effects.

References

Safety Operating Guide

Personal protective equipment for handling Macrocarpal D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Macrocarpal D. Given the potent bioactive nature of this compound and the potential for cytotoxicity, as indicated by structurally related compounds, a cautious approach is paramount. This document is intended to be a primary resource for ensuring laboratory safety and proper chemical management.

Compound Information and Hazard Assessment

This compound is a natural phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus species. It is recognized as a potent antibacterial agent and an HIV-RTase inhibitor.[1][2] Structurally similar compounds, such as Macrocarpal C, have demonstrated cytotoxic activity against human cancer cell lines. While specific toxicological data for this compound is limited, it is prudent to handle it as a potentially hazardous and cytotoxic compound.

Physical and Chemical Properties:

PropertyValueSource
Appearance Yellow powder[1]
Molecular Formula C28H40O6[3]
Molecular Weight 472.6 g/mol [3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Temperature 2°C - 8°C[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following PPE should be worn at all times when handling this compound.

Standard PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProtects against skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat Disposable, fluid-resistant, with tight cuffsPrevents contamination of personal clothing and skin.
Eye Protection Safety goggles with side shields or a full-face shieldProtects eyes from splashes and airborne particles.
Respiratory Protection A fit-tested N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step process outlines the safe handling of this compound from receipt to disposal.

Experimental Workflow for this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Receiving and Storage B Weighing and Aliquoting A->B C Solubilization B->C D Experimental Use C->D E Decontamination D->E F Waste Segregation E->F G Disposal F->G H Spill Response I First Aid

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a clearly labeled, sealed container in a designated, secure location at 2°C - 8°C.[3]

  • Weighing and Aliquoting:

    • All handling of powdered this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation risk.

    • Use dedicated spatulas and weigh boats.

    • Aliquot the desired amount into a tared, sealed container.

  • Solubilization:

    • Add the appropriate solvent (e.g., DMSO, Chloroform) to the sealed container containing the aliquoted this compound.[1]

    • Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.

  • Experimental Use:

    • Conduct all experiments in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid the generation of aerosols.

    • Use positive displacement pipettes for accurate and safe liquid handling.

  • Decontamination:

    • All surfaces and equipment that have come into contact with this compound must be decontaminated.

    • A suitable decontamination solution is 70% ethanol followed by a thorough wash with soap and water. For potential cytotoxic compounds, a solution of sodium hypochlorite may be recommended, followed by a neutralizing agent and water rinse. Consult your institution's safety guidelines.

Waste Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.

Waste Stream Management:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-resistant containerDispose of as cytotoxic or chemical waste according to institutional and local regulations. This includes gloves, lab coats, weigh boats, and pipette tips.
Liquid Waste Labeled, sealed, chemically compatible containerCollect all solutions containing this compound. Dispose of as hazardous chemical waste. Do not pour down the drain.
Sharps Labeled, puncture-proof sharps containerNeedles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

Emergency Procedures

Spill Response:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described in Section 2, including respiratory protection.

  • Contain the Spill: For powdered spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material, working from the outside in.

  • Clean the Spill: Carefully collect the contaminated absorbent material and any contaminated debris. Place it in a labeled, sealed hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, as described in the decontamination section.

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.